

FR-193879: Application Notes and Protocols for Laboratory Research

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Compound of Interest

Compound Name: FR-193879

Cat. No.: B607547

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Introduction

FR-193879 is a potent, novel cephem derivative demonstrating significant therapeutic efficacy against *Helicobacter pylori*. As a member of the cephalosporin class of antibiotics, its mechanism of action is based on the inhibition of bacterial cell wall synthesis. Specifically, **FR-193879** features a (4-carbamoylmethylthiazol-2-yl)thio moiety at the 3-position and a phenylacetamido group at the 7-position of the cephem nucleus.^[1] This unique structure confers high potency against *H. pylori*, with studies indicating an in vitro activity approximately 30 times greater than that of ampicillin.^[1] Furthermore, **FR-193879** has been shown to be effective against strains resistant to other commonly used antibiotics such as clarithromycin and metronidazole, and it exhibits a favorable safety profile.^[1]

These application notes provide an overview of **FR-193879**'s biological activity, key quantitative data, and detailed protocols for its use in a laboratory setting.

Chemical Properties

Property	Value	Source
CAS Number	194928-82-0	ChemicalBook, MedChemExpress
Molecular Formula	C20H18N4O5S3	MedChemExpress
Molecular Weight	490.58 g/mol	MedChemExpress
Purity	≥98%	MyBioSource.com[2]
Classification	Inhibitor, Cephem Derivative	MyBioSource.com[2], TargetMol

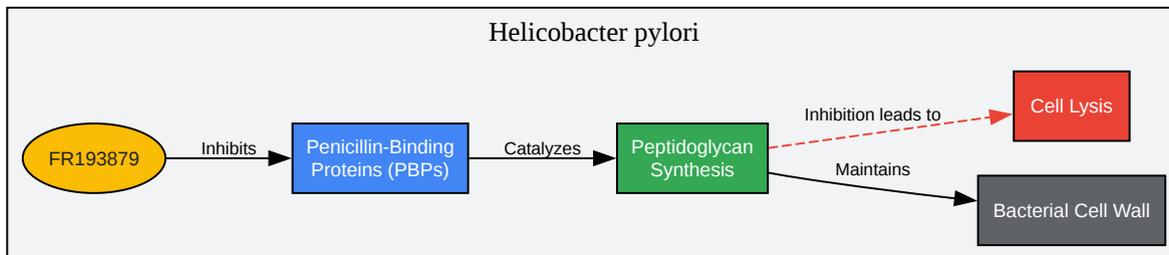
Biological Activity and Mechanism of Action

FR-193879 is a beta-lactam antibiotic that targets and inhibits penicillin-binding proteins (PBPs) in *Helicobacter pylori*. PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By acylating the active site of these enzymes, **FR-193879** disrupts the cross-linking of peptidoglycan chains, leading to a loss of cell wall integrity, cell lysis, and ultimately, bacterial death.

The structural modifications of **FR-193879**, particularly the side chains at the C-3 and C-7 positions, are crucial for its enhanced potency and spectrum of activity against *H. pylori*. Research suggests that these modifications may increase the compound's affinity for *H. pylori*'s PBPs and/or provide stability against certain bacterial resistance mechanisms.

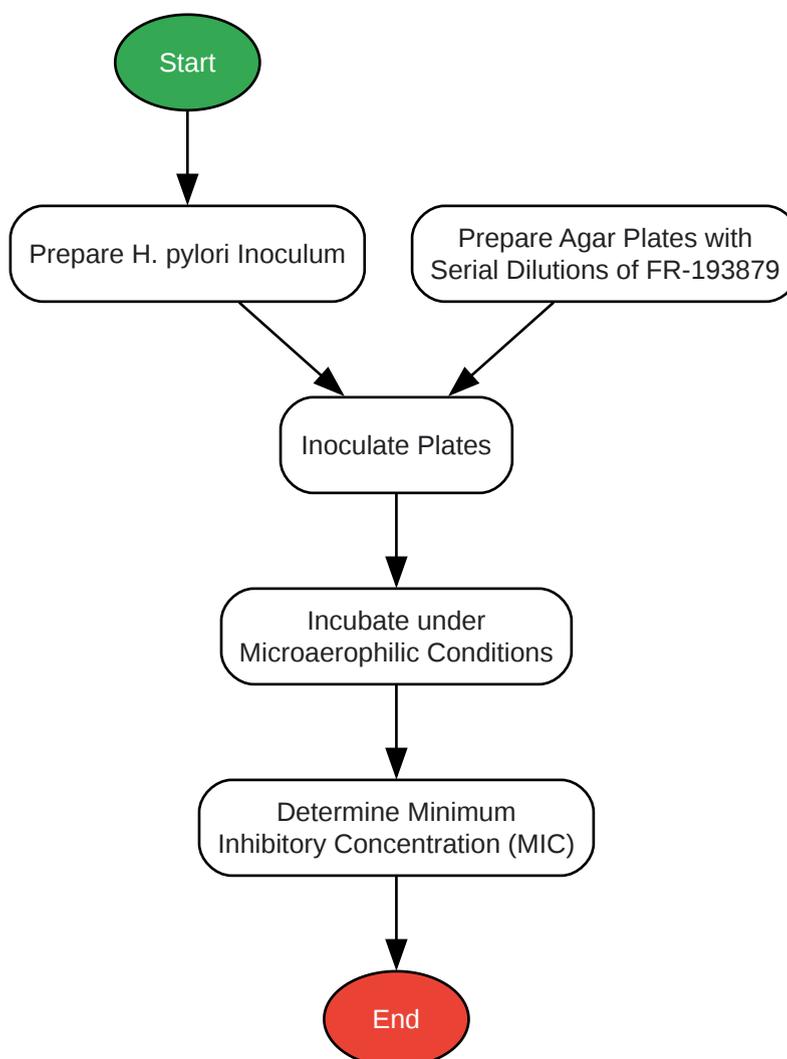
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **FR-193879** and a general workflow for in vitro susceptibility testing.



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Caption: Mechanism of action of **FR-193879**.



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Caption: Workflow for MIC determination.

Quantitative Data

FR-193879 exhibits potent in vitro activity against various strains of *Helicobacter pylori*.

Strain	MIC ($\mu\text{g/mL}$)
H. pylori (various strains)	0.00078 - 0.0016

Data sourced from a conference abstract on the characterization of **FR-193879**.^[3]

Experimental Protocols

Preparation of **FR-193879** Stock Solution

Materials:

- **FR-193879** powder
- Dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Calibrated micropipettes

Protocol:

- Aseptically weigh the desired amount of **FR-193879** powder.
- Dissolve the powder in a sufficient volume of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.
- Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C or -80°C , protected from light.

In Vitro Susceptibility Testing: Agar Dilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against *H. pylori*.

Materials:

- Brucella agar or other suitable agar base
- Fetal bovine serum (FBS) or other appropriate supplement
- **FR-193879** stock solution
- *Helicobacter pylori* strains (clinical isolates and/or reference strains)
- Saline or appropriate broth for inoculum preparation
- McFarland turbidity standards
- Sterile petri dishes
- Microaerophilic incubation system (e.g., gas jar with gas-generating sachets or a variable atmosphere incubator)

Protocol:

- Media Preparation:
 - Prepare the agar medium according to the manufacturer's instructions.
 - Autoclave the medium and allow it to cool to 45-50°C in a water bath.
 - Add the appropriate supplement (e.g., 5-10% FBS).
- Preparation of Antibiotic-Containing Plates:

- Create a series of twofold serial dilutions of the **FR-193879** stock solution in sterile water or saline to achieve the desired final concentrations in the agar plates.
- Add a specific volume of each antibiotic dilution to a corresponding volume of molten agar to achieve the final target concentrations (e.g., ranging from 0.0001 to 1 µg/mL). Mix thoroughly but gently to avoid air bubbles.
- Pour the antibiotic-containing agar into sterile petri dishes and allow them to solidify.
- Prepare a control plate containing no antibiotic.
- Inoculum Preparation:
 - Subculture the *H. pylori* strains on appropriate agar plates and incubate under microaerophilic conditions for 48-72 hours.
 - Harvest the bacterial growth and suspend it in saline or broth.
 - Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
- Inoculation:
 - Using a multipoint inoculator or a sterile swab, inoculate the surface of the prepared agar plates (including the control plate) with the standardized bacterial suspension.
- Incubation:
 - Allow the inoculum spots to dry.
 - Incubate the plates in a microaerophilic atmosphere (typically 5% O₂, 10% CO₂, 85% N₂) at 37°C for 48-72 hours.
- MIC Determination:
 - After incubation, examine the plates for bacterial growth.

- The MIC is defined as the lowest concentration of **FR-193879** that completely inhibits the visible growth of the bacteria.

Safety and Handling

FR-193879 is intended for laboratory research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention. Consult the Safety Data Sheet (SDS) from the supplier for detailed safety information.

Supplier Information

FR-193879 can be sourced from various suppliers of research chemicals. It is recommended to obtain the compound from a reputable supplier to ensure its quality and purity. Some potential suppliers include:

- MyBioSource.com
- MedChemExpress
- TargetMol

Disclaimer: This document is intended for informational purposes only and does not constitute a recommendation or endorsement of any specific supplier. Researchers should conduct their own due diligence when sourcing research materials.

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References

- 1. Studies on anti-Helicobacter pylori agents. Part 3: A novel, efficacious cephem derivative, FR193879 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and anti-Helicobacter pylori activity of FR182024, a new cephem derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
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